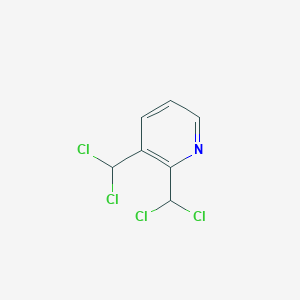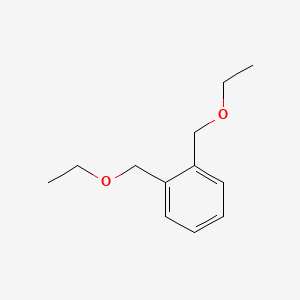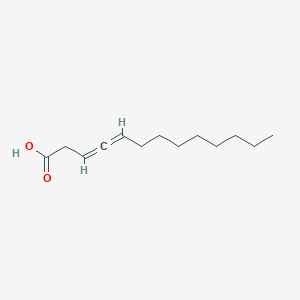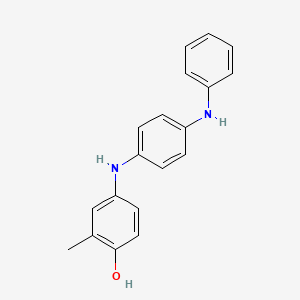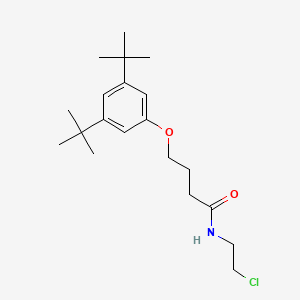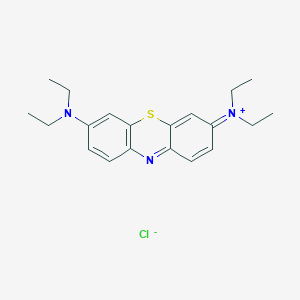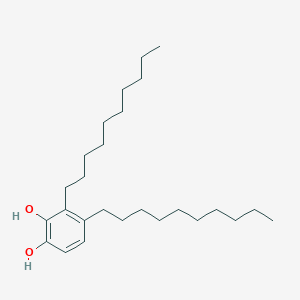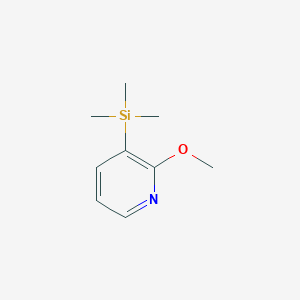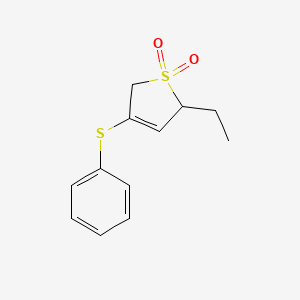
2-Ethyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide is an organic compound that belongs to the class of sulfolenes. Sulfolenes are cyclic organic chemicals with a sulfone functional group. This compound is characterized by its unique structure, which includes a thiophene ring with a sulfone group, an ethyl group, and a phenylsulfanyl group attached to it. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide typically involves the reaction of 2,5-dihydrothiophene-1,1-dioxide with ethyl and phenylsulfanyl substituents. One common method is the polyalkylation of 2,5-dihydrothiophene-1,1-dioxide derivatives. This process involves the deprotonation of methylene groups under the action of strong bases such as lithium hexamethyldisilazide (LiHMDS) and subsequent alkylation with dihaloalkanes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of autoclaves and controlled temperature conditions are common in industrial settings to facilitate the reaction and prevent polymerization of the diene .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can undergo substitution reactions where the phenylsulfanyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
2-Ethyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The phenylsulfanyl group can also contribute to the compound’s biological activity by enhancing its binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydrothiophene-1,1-dioxide: A simpler sulfolene compound without the ethyl and phenylsulfanyl substituents.
Sulfolane: A related compound used as a solvent in the petrochemical industry.
Uniqueness
2-Ethyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
110026-87-4 |
|---|---|
Molecular Formula |
C12H14O2S2 |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
2-ethyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C12H14O2S2/c1-2-12-8-11(9-16(12,13)14)15-10-6-4-3-5-7-10/h3-8,12H,2,9H2,1H3 |
InChI Key |
RLYBEQMXXUETSW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C=C(CS1(=O)=O)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid](/img/structure/B14316934.png)

